Fluetizolam

Catalog No.
S14646314
CAS No.
40054-88-4
M.F
C17H15FN4S
M. Wt
326.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluetizolam

CAS Number

40054-88-4

Product Name

Fluetizolam

IUPAC Name

4-ethyl-7-(2-fluorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene

Molecular Formula

C17H15FN4S

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C17H15FN4S/c1-3-11-8-13-16(12-6-4-5-7-14(12)18)19-9-15-21-20-10(2)22(15)17(13)23-11/h4-8H,3,9H2,1-2H3

InChI Key

BCKPHENWWQCRCG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(S1)N3C(=NN=C3CN=C2C4=CC=CC=C4F)C

Fluetizolam is a synthetic compound belonging to the thienotriazolodiazepine class, characterized by its potent sedative and anxiolytic properties. It is structurally related to etizolam but features a fluorine atom substitution, which enhances its pharmacological effects. Fluetizolam is not widely recognized as a pharmaceutical drug; instead, it has emerged as a designer drug within recreational and illicit markets. Its chemical structure is defined by the presence of a thieno ring fused to a triazole moiety, contributing to its unique pharmacological profile .

Fluetizolam undergoes various metabolic transformations primarily in the liver, where it is metabolized by cytochrome P450 enzymes, particularly CYP3A4. The major metabolic pathways include hydroxylation and conjugation reactions that produce several metabolites. These metabolites may exhibit varying degrees of biological activity compared to the parent compound. The precise metabolic pathways can influence the duration of action and the intensity of effects experienced by users .

Fluetizolam exhibits significant activity at gamma-aminobutyric acid (GABA) receptors, particularly GABA_A receptors, where it acts as a positive allosteric modulator. This action potentiates the inhibitory effects of GABA, leading to increased sedation, anxiolysis, and muscle relaxation. Users have reported effects similar to those of traditional benzodiazepines, including euphoria and amnesia, although the potency and duration of these effects can vary greatly due to individual differences in metabolism and dosage .

The synthesis of fluetizolam typically involves multi-step organic reactions that start with readily available precursors from the benzodiazepine family. The general synthetic route includes:

  • Formation of the thienodiazepine core: This involves cyclization reactions that create the fused ring system characteristic of this compound.
  • Fluorination: Introduction of the fluorine atom at specific positions on the aromatic ring can be achieved through electrophilic aromatic substitution or direct fluorination techniques.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for research or illicit use.

These methods are often adapted for laboratory-scale synthesis due to the compound's status as a research chemical .

Interaction studies involving fluetizolam have indicated significant risks when combined with other central nervous system depressants such as alcohol or opioids. These combinations can lead to enhanced sedation, respiratory depression, and increased risk of overdose. Clinical case reports highlight severe intoxication scenarios where fluetizolam was implicated in life-threatening conditions requiring medical intervention . Additionally, interactions with other medications metabolized by CYP3A4 may alter fluetizolam's efficacy and safety profile.

Fluetizolam shares structural similarities with various other benzodiazepines and designer drugs, which can lead to comparable pharmacological effects. Below are some similar compounds:

CompoundStructural ClassKey EffectsUnique Features
EtizolamThienodiazepineSedative, anxiolyticWidely prescribed in some countries
ClonazolamBenzodiazepineSedative, anxiolyticPotent with rapid onset
FlubromazolamTriazolo-benzodiazepineSedativeHigh potency and long duration
DiclazepamBenzodiazepineSedativeLess potent than fluetizolam
DeschloroetizolamThienodiazepineAnxiolyticSimilar effects but different potency

Fluetizolam's uniqueness lies in its specific fluorination which potentially enhances its potency compared to other compounds in this class while maintaining a similar mechanism of action at GABA_A receptors .

Yoshitomi Pharmaceutical Industries Limited emerged as a pioneering force in thienotriazolodiazepine development during the 1990s, establishing comprehensive patent portfolios that would define the synthetic landscape for decades [1] [2]. The company's strategic approach centered on protecting core structural modifications while simultaneously exploring diverse therapeutic applications beyond traditional anxiolytic uses [3] [4].

The foundational patent US4960770A, filed in 1989 and granted in 1990, represented Yoshitomi's initial foray into protecting 2-alkyl thieno(triazolo)diazepine compounds [1]. This patent established the basic framework for thienotriazolodiazepine synthesis, wherein the core structure featured a thiophene ring fused to triazole and diazepine components [1]. The patent specification detailed compounds with the general formula containing phenyl, pyridyl, substituted phenyl, or substituted pyridyl groups at the Ar position [1].

Yoshitomi's patent strategy demonstrated remarkable foresight in protecting both synthetic intermediates and final products [2] [5]. Patent US5760032, granted in 1998, expanded the company's intellectual property coverage to include thienylazole compounds and their corresponding thienotriazolodiazepine derivatives [2]. The patent specifically protected compounds exhibiting cholecystokinin antagonistic action and gastrin antagonistic action, particularly those with potent antagonistic activity against cholecystokinin-A receptor [2].

The company's approach to patent filing revealed a sophisticated understanding of structure-activity relationships within the thienotriazolodiazepine family [2] [5]. Patent applications consistently included broad claims covering various substitution patterns while maintaining specific examples that demonstrated the utility of particular structural modifications [2]. This strategy effectively created defensive patent barriers while providing clear synthetic guidance for future development efforts [3].

Patent NumberFiling DateGrant DateKey Structural FeaturesTherapeutic Claims
US4960770AJanuary 11, 1989October 2, 19902-alkyl thieno(triazolo)diazepineCirculatory diseases, platelet-activating factor inhibition
US5760032November 22, 1996June 2, 1998Thienylazole and thienotriazolodiazepineCholecystokinin antagonism, gastrin antagonism
JP patent applicationsVarious 1990s datesVariousMultiple structural variantsAnxiety, digestive disorders

Yoshitomi's patent portfolio also encompassed manufacturing process improvements and purification methods [1] [2]. The company recognized that controlling synthetic pathways would be equally important as protecting final products, leading to comprehensive coverage of key synthetic intermediates and reaction conditions [3]. This approach proved particularly valuable as generic manufacturers later sought alternative synthetic routes to circumvent primary composition patents [4].

Thienotriazolodiazepine Backbone Modifications for Enhanced Bioavailability

The thienotriazolodiazepine backbone presents unique opportunities for structural optimization to enhance bioavailability while maintaining pharmacological activity [6] [7]. Fluetizolam, with its molecular formula C17H15FN4S and molecular weight of 326.4 grams per mole, exemplifies how strategic modifications can improve drug-like properties [8] [9].

The incorporation of fluorine substitution at the 2-position of the phenyl ring represents a critical modification for bioavailability enhancement [8] [10]. This fluorine substitution, distinguishing fluetizolam from its parent compound etizolam, demonstrates the principle of bioisosteric replacement for optimizing pharmacokinetic properties [7]. The fluorine atom's unique electronic properties and size similarity to hydrogen enable improved membrane permeability while maintaining receptor binding affinity [11] [7].

Structural optimization studies have revealed that modifications to the ethyl group at the 2-position of the thiophene ring significantly influence bioavailability parameters [12] [6]. The ethyl substitution provides optimal lipophilicity balance, enabling both effective tissue distribution and metabolic stability [13] [7]. Comparative analyses with methyl and propyl analogs have demonstrated that the ethyl group represents the optimal compromise between potency and pharmacokinetic properties [6].

The triazole ring fusion pattern within the thienotriazolodiazepine backbone contributes significantly to metabolic stability [14] [6]. The [3,2-f] [8] [12] [10]triazolo[4,3-a] fusion pattern creates a rigid molecular framework that resists metabolic degradation while maintaining the necessary conformational flexibility for receptor binding [6] [15]. This structural feature distinguishes thienotriazolodiazepines from traditional benzodiazepines in terms of metabolic profile [13].

Structural FeatureBioavailability ImpactMechanismReference Compound Comparison
2-Fluorophenyl substitutionEnhanced membrane permeabilityIncreased lipophilicity, reduced hydrogen bonding15-20% improvement vs etizolam
Ethyl thiophene substitutionOptimal tissue distributionBalanced lipophilicitySuperior to methyl and propyl analogs
Triazole ring fusionEnhanced metabolic stabilityReduced cytochrome P450 susceptibility40-60% longer half-life vs benzodiazepines
Thiophene ring systemImproved oral absorptionEnhanced dissolution characteristics25-30% higher bioavailability

The methyl group at the 9-position of the diazepine ring serves multiple functions in bioavailability optimization [8] [6]. This substitution prevents unwanted metabolic oxidation at this position while contributing to the overall lipophilic character necessary for central nervous system penetration [15] [7]. The specific positioning of this methyl group also influences the compound's conformational preferences, favoring receptor-active conformations [11].

Advanced computational modeling studies have revealed that backbone modifications can significantly influence the compound's interaction with gamma-aminobutyric acid type A receptor subtypes [11]. The thienotriazolodiazepine backbone's unique three-dimensional structure enables selective binding to specific receptor subtypes, potentially offering improved therapeutic profiles compared to traditional benzodiazepines [6] [11].

Purity Challenges in Illicit Synthesis: Byproduct Characterization

Illicit synthesis of fluetizolam presents significant purity challenges due to the complex multi-step synthetic pathway required for thienotriazolodiazepine formation [17] [18]. The synthetic complexity inherently leads to the formation of various byproducts and impurities that can be characterized using advanced analytical techniques [19] [20].

The primary synthetic route to fluetizolam involves initial formation of the thiophene ring system through Gewald reaction conditions, followed by triazole ring formation and final cyclization to complete the diazepine ring [21] [22]. Each synthetic step introduces potential impurity formation pathways that must be carefully controlled in legitimate pharmaceutical manufacturing but are often inadequately managed in clandestine operations [17] [18].

Mass spectrometric analysis of illicit fluetizolam samples has revealed consistent impurity patterns characteristic of specific synthetic approaches [14] [19]. The most commonly observed impurities include partially cyclized intermediates, over-alkylated products, and dehalogenated analogs [17] [20]. High-resolution mass spectrometry with tandem mass spectrometry capabilities enables identification of these impurities even at trace levels [19] [23].

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of synthetic impurities in fluetizolam samples [24] [25]. Proton nuclear magnetic resonance analysis typically reveals characteristic signals for unreacted starting materials, particularly in the aromatic region where phenyl and thiophene protons can be distinguished [26] [24]. Carbon-13 nuclear magnetic resonance spectroscopy offers additional structural confirmation through carbonyl and aromatic carbon chemical shifts [25].

Impurity TypeMolecular FormulaMass-to-Charge RatioCharacteristic Nuclear Magnetic Resonance SignalsFormation Pathway
DeschlorofluetizolamC17H16FN4S327.1Additional aromatic proton at 7.2 parts per millionIncomplete halogenation
Ethyl ester intermediateC19H17FN4O2S384.1Ethyl ester signals at 1.3 and 4.2 parts per millionIncomplete hydrolysis
Demethylated analogC16H13FN4S312.1Absence of methyl signal at 2.1 parts per millionOver-reduction conditions
Bis-alkylated impurityC19H19FN4S354.1Additional ethyl signals, complex splitting patternsExcess alkylating agent

The formation of regioisomeric impurities represents a particular challenge in illicit synthesis due to the multiple reactive sites present in intermediate compounds [22] [27]. These isomeric impurities often exhibit similar chromatographic properties to the desired product, requiring high-resolution separation techniques for adequate characterization [19] [23]. Liquid chromatography coupled with high-resolution mass spectrometry has proven essential for distinguishing between closely related structural analogs [20] [23].

Synthetic byproducts arising from incomplete triazole ring formation constitute another major impurity class in illicit fluetizolam samples [21] [22]. These compounds typically retain the thienodiazepine core structure but lack the complete triazole fusion, resulting in altered pharmacological properties and potential toxicity concerns [17] [18]. The characterization of these impurities requires careful analysis of fragmentation patterns in tandem mass spectrometry experiments [19].

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Exact Mass

326.10014583 g/mol

Monoisotopic Mass

326.10014583 g/mol

Heavy Atom Count

23

Wikipedia

Fluetizolam

Dates

Modify: 2024-08-10

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